N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine
Brand Name: Vulcanchem
CAS No.: 418784-88-0
VCID: VC5579690
InChI: InChI=1S/C14H21Cl2NO/c1-2-3-8-17-9-4-5-10-18-14-7-6-12(15)11-13(14)16/h6-7,11,17H,2-5,8-10H2,1H3
SMILES: CCCCNCCCCOC1=C(C=C(C=C1)Cl)Cl
Molecular Formula: C14H21Cl2NO
Molecular Weight: 290.23

N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine

CAS No.: 418784-88-0

Cat. No.: VC5579690

Molecular Formula: C14H21Cl2NO

Molecular Weight: 290.23

* For research use only. Not for human or veterinary use.

N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine - 418784-88-0

Specification

CAS No. 418784-88-0
Molecular Formula C14H21Cl2NO
Molecular Weight 290.23
IUPAC Name N-butyl-4-(2,4-dichlorophenoxy)butan-1-amine
Standard InChI InChI=1S/C14H21Cl2NO/c1-2-3-8-17-9-4-5-10-18-14-7-6-12(15)11-13(14)16/h6-7,11,17H,2-5,8-10H2,1H3
Standard InChI Key KCKZDCKGBWBCOK-UHFFFAOYSA-N
SMILES CCCCNCCCCOC1=C(C=C(C=C1)Cl)Cl

Introduction

Chemical Identity and Structural Properties

N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine is an organic compound with the molecular formula C₁₄H₂₁Cl₂NO and a molar mass of 290.23 g/mol . The molecule consists of a butylamine backbone (C₄H₁₁N) linked via an ether bond to a 2,4-dichlorophenoxy group, which introduces significant electrophilic character. The presence of two chlorine atoms at the 2- and 4-positions of the phenyl ring enhances its lipophilicity, facilitating membrane penetration and bioaccumulation .

Table 1: Physicochemical Properties of N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine

PropertyValueSource
CAS Registry Number418784-88-0
Molecular FormulaC₁₄H₂₁Cl₂NO
Molar Mass290.23 g/mol
Hazard ClassificationIrritant (Xi)
Structural FeaturesChlorinated phenoxyalkylamine

The compound’s irritant properties are attributed to its ability to disrupt cellular membranes and induce oxidative stress, as observed in analogous chlorinated phenoxy compounds .

Synthesis and Industrial Production

The synthesis of N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine typically involves a nucleophilic substitution reaction between 2,4-dichlorophenol and a brominated butylamine precursor under alkaline conditions. For example, 1-bromo-4-(butylamino)butane may react with 2,4-dichlorophenoxide ions in a polar aprotic solvent like dimethylformamide (DMF), yielding the target compound after purification . Industrial-scale production often employs continuous flow reactors to optimize reaction kinetics and minimize byproduct formation, though specific details remain proprietary .

Neurobehavioral Toxicity and Mechanistic Insights

Subchronic exposure studies in rodent models reveal significant neurobehavioral effects associated with N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine and related esters. In rats administered 150–250 mg/kg/day of 2,4-D-n-butyl ester (a structural analog), researchers observed dose-dependent reductions in schedule-controlled lever pressing (a measure of operant conditioning) and photocell locomotor activity, alongside increased landing foot splay (indicative of motor coordination deficits) . These effects peaked after three doses but diminished by the tenth dose, suggesting the development of metabolic or cellular tolerance .

Table 2: Key Neurobehavioral Findings from Rodent Studies

ParameterEffectDose RangeSource
Lever Pressing↓ 40–60%150–250 mg/kg/day
Locomotor Activity↓ 50–70%150–250 mg/kg/day
Landing Foot Splay↑ 2.5–3.2 cm150–250 mg/kg/day
Tolerance OnsetBy 10th dose150–250 mg/kg/day

Mechanistically, the compound accumulates in brain tissue, with pharmacokinetic analyses showing a 2.5-fold higher concentration in the brain compared to plasma after repeated dosing . This accumulation likely disrupts dopaminergic and glutamatergic signaling pathways, though direct receptor interactions remain uncharacterized.

Comparative Analysis with Structural Analogs

N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine shares functional groups with both herbicides (e.g., 2,4-D) and neuroactive amines (e.g., dibutylamine, CAS 111-92-2) . Key comparisons include:

  • 2,4-D-n-Butyl Ester: Exhibits similar neurotoxicity but higher environmental persistence due to esterase resistance .

  • Dibutylamine: Lacks chlorinated phenoxy groups, resulting in lower bioaccumulation potential and no reported neurobehavioral effects .

The chlorine atoms in N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine enhance its stability and toxicity profile compared to non-halogenated analogs, underscoring the role of halogenation in modulating biological activity .

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